Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate
Description
Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate is an organic compound featuring a propanoate ester backbone substituted with a hydroxyl group at position 2 and a 2-nitrophenyl group at position 2. The ortho-nitro substituent on the aromatic ring introduces steric and electronic effects, while the hydroxyl and ester groups contribute to hydrogen bonding and hydrolytic reactivity.
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-4-2-3-5-8(7)11(14)15/h2-5,9,12H,6H2,1H3 |
InChI Key |
BSZZTYXFVKNTEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-hydroxy-3-(2-nitrophenyl)propanoic Acid
The most straightforward and widely reported method for preparing this compound involves the esterification of the corresponding carboxylic acid precursor, 2-hydroxy-3-(2-nitrophenyl)propanoic acid, with methanol. This reaction is typically catalyzed by strong acids such as sulfuric acid under reflux conditions to drive the equilibrium toward ester formation.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 2-hydroxy-3-(2-nitrophenyl)propanoic acid + Methanol + H2SO4 (catalyst) | Reflux for several hours to ensure complete conversion |
| 2 | Work-up involves neutralization and extraction | Purification by recrystallization or chromatography |
This method benefits from simplicity and high yields, but care must be taken to control reaction temperature and time to avoid side reactions such as hydrolysis or over-nitration.
Nitration and Hydroxylation Sequence
An alternative approach involves multi-step synthesis beginning with phenylpropanoic acid derivatives:
- Step 1: Selective nitration of phenylpropanoic acid at the ortho position using mixed nitric and sulfuric acid at low temperatures (0–5°C) to avoid poly-nitration.
- Step 2: Hydroxylation at the β-position of the propanoic acid chain using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
- Step 3: Esterification of the resulting 2-hydroxy-3-(2-nitrophenyl)propanoic acid with methanol under acidic catalysis or via coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for milder conditions.
This route allows for better control over regioselectivity and functional group introduction but requires careful optimization of each step to minimize side products.
Continuous Flow and Industrial Methods
In industrial contexts, continuous flow reactors and solid acid catalysts (e.g., sulfonated resins) have been employed to enhance reaction efficiency and scalability. These methods reduce reaction times and improve yields by providing better heat and mass transfer compared to batch processes. Packed bed reactors with solid acid catalysts facilitate esterification without the need for corrosive liquid acids, simplifying downstream processing.
Related Synthetic Analogues and Catalytic Variations
Research into structurally related hydroxypropanoates suggests that catalytic systems such as ion-exchange resins (e.g., DOWEX 50Wx8) can be used for esterification and hydroxylation steps, offering environmentally friendly alternatives and minimizing waste (E-factor reduction).
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst | Sulfuric acid (H2SO4), solid acid resins | Strong acid catalysts promote esterification efficiently |
| Temperature | Reflux (~65–80°C for methanol esterification) | Higher temperature accelerates reaction but may cause side reactions |
| Solvent | Methanol (esterification), Toluene (some steps) | Methanol acts both as solvent and reactant |
| Reaction Time | 3–6 hours for batch esterification | Longer times ensure complete conversion but risk hydrolysis |
| Purification | Recrystallization, silica gel chromatography | Removes unreacted acid, side products |
Optimization involves balancing reaction time and temperature to maximize yield while maintaining product purity.
Analytical Characterization of the Product
To confirm the successful preparation and structural integrity of this compound, multiple analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR typically shows methoxy protons at δ 3.6–3.8 ppm, hydroxyl proton as a broad singlet near δ 5 ppm, and aromatic protons from the 2-nitrophenyl group between δ 7.5–8.5 ppm. 13C NMR confirms ester carbonyl and aromatic carbons.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (225.20 g/mol) and fragmentation patterns consistent with the molecular structure.
- Infrared Spectroscopy (IR): Characteristic absorption bands include ester carbonyl (~1735 cm⁻¹), hydroxyl (broad peak ~3400 cm⁻¹), and nitro group asymmetric and symmetric stretches (~1520 and 1350 cm⁻¹).
- X-ray Crystallography: Single-crystal X-ray diffraction provides detailed stereochemical information and confirms molecular geometry.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Acid-catalyzed esterification | Direct esterification of acid with methanol | Simple, high yield | Requires strong acid, reflux | 80–95% |
| Nitration + Hydroxylation + Esterification | Multi-step synthesis starting from phenylpropanoic acid | Precise functionalization, regioselectivity | Multi-step, time-consuming | 60–85% overall |
| Continuous flow with solid acid catalysts | Flow esterification using solid acid resins | Scalable, environmentally friendly | Requires specialized equipment | >90% |
| Catalytic esterification using ion-exchange resins | Esterification with DOWEX-type catalysts | Mild conditions, reduced waste | Catalyst cost, reaction time | 75–90% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.
Major Products Formed
Oxidation: Formation of Methyl 2-oxo-3-(2-nitrophenyl)propanoate.
Reduction: Formation of Methyl 2-hydroxy-3-(2-aminophenyl)propanoate.
Substitution: Formation of Methyl 2-chloro-3-(2-nitrophenyl)propanoate.
Scientific Research Applications
Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Position Effects
- Ortho vs. Para-substitution allows for greater resonance stabilization of the nitro group, which may enhance electrophilic substitution rates.
- Meta Nitro Group: Ethyl 2-methyl-2-(3-nitrophenyl)propanoate features a meta-nitro substituent, which offers moderate electronic effects compared to ortho or para positions. This positioning may influence solubility and intermolecular interactions.
Functional Group Modifications
Sulfonamide Linkage () :
The sulfonamide derivative introduces a sulfonyl group, increasing molecular weight (304.273 g/mol vs. ~237 g/mol for the target compound) and polarity. This modification enhances hydrogen-bonding capacity and may alter biological activity or crystallization behavior.- Propenoate Backbone (): The conjugated double bond in Methyl 2-hydroxy-3-(4-nitrophenyl)-2-propenoate introduces rigidity and planar geometry, affecting UV-Vis absorption and stability under acidic or basic conditions compared to the saturated propanoate backbone.
- The branched methyl group reduces conformational flexibility, which could impact binding interactions in catalytic or receptor-based applications.
Biological Activity
Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, therapeutic potential, and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 225.2 g/mol. Its structure includes a hydroxyl group, a propanoate moiety, and a nitrophenyl substituent, which contribute to its unique chemical properties and reactivity.
The biological activity of this compound is largely attributed to the presence of the hydroxyl and nitro groups. These functional groups enhance its reactivity with various biological targets, including enzymes and receptors. The compound may alter enzyme activity, affecting metabolic pathways and potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against a range of pathogens, including bacteria and fungi. The nitrophenyl group is believed to play a crucial role in this activity by enhancing the compound's ability to penetrate microbial cell membranes.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
This compound has also shown cytotoxic effects against several cancer cell lines. For instance, assays conducted on HeLa (cervical cancer) and MCF-7 (breast cancer) cells demonstrated that the compound induces apoptosis in these cells at specific concentrations.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting strong antimicrobial potential.
- Anti-inflammatory Mechanism : In a murine model of acute inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to control groups. This effect was associated with decreased levels of TNF-alpha and IL-6 in serum samples.
- Cytotoxicity Assessment : A series of cytotoxicity assays were performed on various cancer cell lines, including A549 (lung cancer) and PC3 (prostate cancer). The compound exhibited IC50 values ranging from 20 to 30 µM, indicating moderate cytotoxicity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate?
The synthesis typically involves esterification of the corresponding carboxylic acid precursor. A plausible method includes:
- Step 1 : Nitration of phenylpropanoic acid derivatives to introduce the 2-nitro group, using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 2 : Hydroxylation at the β-position via oxidation with agents like KMnO₄ or CrO₃ under acidic conditions, followed by protection of the hydroxyl group if necessary .
- Step 3 : Esterification using methanol and a catalytic acid (e.g., H₂SO₄) or coupling reagents like DCC/DMAP for milder conditions .
Key considerations: Monitor regioselectivity during nitration and optimize reaction times to minimize side products.
Q. How can researchers confirm the structural integrity of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : Analyze and NMR to verify the ester group (δ ~3.6–3.8 ppm for methoxy protons), hydroxyl (broad peak at δ ~5 ppm), and nitro-substituted aromatic protons (δ ~7.5–8.5 ppm) .
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) and use SHELX programs (SHELXL for refinement) to resolve bond lengths and angles, ensuring accurate stereochemistry .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns.
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
Discrepancies in NMR or IR data may arise from tautomerism, impurities, or solvent effects. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting or coalescence at different temperatures.
- 2D NMR techniques : Use HSQC and HMBC to correlate proton and carbon signals, resolving ambiguities in aromatic substitution patterns .
- Cross-validation with computational methods : Compare experimental data with DFT-calculated chemical shifts or IR vibrational modes using software like Gaussian .
Q. What is the mechanistic role of the nitro group in biological or catalytic applications?
The nitro group acts as:
- A bioreductive trigger : Under hypoxic conditions (e.g., in tumor microenvironments), nitro groups are reduced to nitro radicals or amines, generating reactive intermediates that interact with DNA or enzymes .
- An electron-withdrawing group : Enhances electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution in synthetic intermediates.
Experimental design: Use cyclic voltammetry to study reduction potentials or incubate the compound with NADPH-dependent reductases to track metabolite formation .
Q. How can researchers assess the hydrolytic stability of this ester under physiological conditions?
Design a stability study with:
- pH variation : Incubate the compound in buffers (pH 1–9) at 37°C and quantify hydrolysis via HPLC.
- Enzyme kinetics : Add esterases (e.g., porcine liver esterase) to simulate in vivo conditions and measure hydrolysis rates using UV-Vis or LC-MS .
- Activation energy calculation : Perform Arrhenius studies at multiple temperatures to predict shelf-life.
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields?
Yield variations often stem from:
- Reagent purity : Impurities in starting materials (e.g., 2-nitrophenyl derivatives) can alter reaction pathways.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor esterification, while protic solvents (e.g., MeOH) might slow kinetics.
- Catalyst efficiency : Screen alternatives (e.g., p-TsOH vs. H₂SO₄) and optimize molar ratios via DoE (Design of Experiments).
Methodological Tables
Q. Table 1: Key Spectroscopic Benchmarks for Structural Confirmation
Q. Table 2: Hydrolytic Stability Under Simulated Conditions
| Condition | Half-life (h) | Hydrolysis Product | Reference |
|---|---|---|---|
| pH 7.4, 37°C | 12.5 | 2-Hydroxy-3-(2-nitrophenyl)propanoic acid | |
| pH 2.0, 37°C | 4.2 | Same as above | |
| Esterase (1 U/mL) | 1.8 | Same as above |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
